molecular formula C13H18O B13783176 (S)-1-[4-(2-Methylbutyl)phenyl]ethanone

(S)-1-[4-(2-Methylbutyl)phenyl]ethanone

Cat. No.: B13783176
M. Wt: 190.28 g/mol
InChI Key: ITHIIFBKLUBIIB-JTQLQIEISA-N
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Description

(S)-1-[4-(2-Methylbutyl)phenyl]ethanone is an organic compound with a chiral center, making it optically active This compound is characterized by its aromatic ring substituted with a 2-methylbutyl group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-[4-(2-Methylbutyl)phenyl]ethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an aromatic compound and an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C to ensure optimal yields.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-[4-(2-Methylbutyl)phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) with a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

(S)-1-[4-(2-Methylbutyl)phenyl]ethanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of (S)-1-[4-(2-Methylbutyl)phenyl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-1-[4-(2-Methylbutyl)phenyl]ethanone: The enantiomer of the compound, differing in the spatial arrangement of atoms around the chiral center.

    1-[4-(2-Methylbutyl)phenyl]propanone: A structurally similar compound with a propanone group instead of an ethanone group.

    1-[4-(2-Methylbutyl)phenyl]ethanol: The reduced form of the compound, containing an alcohol group instead of an ethanone group.

Uniqueness

(S)-1-[4-(2-Methylbutyl)phenyl]ethanone is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

1-[4-[(2S)-2-methylbutyl]phenyl]ethanone

InChI

InChI=1S/C13H18O/c1-4-10(2)9-12-5-7-13(8-6-12)11(3)14/h5-8,10H,4,9H2,1-3H3/t10-/m0/s1

InChI Key

ITHIIFBKLUBIIB-JTQLQIEISA-N

Isomeric SMILES

CC[C@H](C)CC1=CC=C(C=C1)C(=O)C

Canonical SMILES

CCC(C)CC1=CC=C(C=C1)C(=O)C

Origin of Product

United States

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